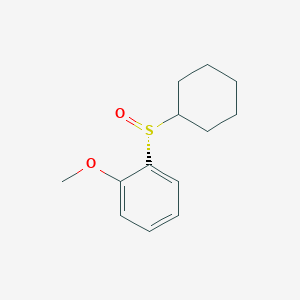

(R)-Cyclohexyl 2-methoxyphenyl sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(R)-cyclohexylsulfinyl]-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYLQKXVFNCBMW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis of R Cyclohexyl 2 Methoxyphenyl Sulfoxide and Analogous Chiral Sulfoxides

Methodologies Based on Nucleophilic Substitution at Sulfur

The first enantioselective syntheses of chiral sulfoxides were developed based on nucleophilic substitution reactions. nih.gov These methods rely on the reaction of a chiral sulfinyl compound with an organometallic reagent, which proceeds via an SN2-type mechanism, resulting in the inversion of configuration at the sulfur stereocenter. nih.govrsc.org

Andersen-Type Synthesis and its Derivatives for Sulfoxide (B87167) Formation

The Andersen synthesis, first reported in 1962, is a foundational and widely utilized method for preparing optically active sulfoxides. scispace.comacs.org The classic approach involves the reaction of a diastereomerically pure menthyl sulfinate ester with an organometallic reagent, typically a Grignard reagent (RMgX). scispace.comacs.org The key to the synthesis is the preparation and separation of the diastereomeric sulfinate esters. acs.org

The process begins with the condensation of a sulfinyl chloride, such as p-toluenesulfinyl chloride, with a chiral alcohol like (-)-menthol. scispace.com This reaction produces a mixture of diastereomers at the sulfur center, which can then be separated by fractional crystallization to yield a single, diastereomerically pure sulfinate ester. acs.orgresearchgate.net The subsequent nucleophilic attack by the Grignard reagent on the sulfur atom displaces the mentholate group with complete inversion of configuration, affording the chiral sulfoxide in high enantiomeric purity. scispace.comacs.org

While highly effective for aryl-alkyl and diaryl sulfoxides, the original Andersen method has limitations. nih.govscispace.com The efficient crystallization required for diastereomer separation is often only successful for aryl sulfinates, making the synthesis of dialkyl sulfoxides challenging. scispace.com Furthermore, the initial condensation reaction is typically not diastereoselective, limiting the theoretical yield of the desired diastereomer to 50%. scispace.com

To address these limitations, various derivatives and modifications have been developed. Other chiral auxiliaries, such as diacetone-D-glucose (DAG), have been employed to prepare the initial sulfinate esters. rsc.orgresearchgate.net In some cases, the choice of base used during the ester formation can influence the configuration of the major diastereomer, providing access to both enantiomers of the final sulfoxide from a single chiral auxiliary. nih.govresearchgate.net

Table 1: Examples of Chiral Sulfoxides Synthesized via Andersen-Type Methodology This table is generated based on the principles of the Andersen synthesis; specific examples for the target compound were not found in the provided search results.

| Sulfinate Precursor | Organometallic Reagent | Resulting Sulfoxide | Enantiomeric Excess (ee) |

|---|---|---|---|

| (SS)-Menthyl p-toluenesulfinate | Methylmagnesium bromide | (R)-Methyl p-tolyl sulfoxide | >95% |

| (SS)-Menthyl p-toluenesulfinate | Phenylmagnesium bromide | (R)-Phenyl p-tolyl sulfoxide | >95% |

| (SS)-Menthyl benzenesulfinate | Ethylmagnesium iodide | (R)-Ethyl phenyl sulfoxide | High |

| (RS)-DAG methanesulfinate | Phenylmagnesium bromide | (S)-Methyl phenyl sulfoxide | High |

Dynamic Kinetic Resolution (DKR) and Kinetic Resolution (KR) Strategies for Sulfinyl Compounds

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for accessing enantiomerically enriched compounds from racemic mixtures. Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the unreacted starting material being enriched in the slower-reacting enantiomer, while the product is enriched in the enantiomer formed from the faster-reacting substrate. A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org

Various methods for the kinetic resolution of racemic sulfoxides have been developed. These include:

Oxidative KR : Chiral metal complexes, such as those based on vanadium, can catalyze the enantioselective oxidation of one sulfoxide enantiomer to the corresponding sulfone at a faster rate than the other. nih.govwikipedia.orglookchem.com This leaves the remaining sulfoxide enriched in the less reactive enantiomer. wikipedia.orglookchem.com

Reductive KR : Enzymatic systems, utilizing enzymes like Methionine Sulfoxide Reductase A (MsrA) or B (MsrB), can selectively reduce one enantiomer of a sulfoxide back to the sulfide (B99878), yielding the other sulfoxide enantiomer with high optical purity. wiley-vch.deacs.orgresearchgate.net Non-enzymatic methods, such as hydrogenative kinetic resolution using chiral rhodium complexes, have also been applied to vinyl sulfoxides. manipal.edu

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. rsc.org A chemoenzymatic approach to deracemization, a form of DKR, combines a highly enantioselective enzyme (e.g., MsrA for reduction) with a non-selective chemical reagent (e.g., an oxaziridine (B8769555) for oxidation) in a cycle that converts a racemate into a single enantiomer. researchgate.netnih.govtandfonline.com Another DKR strategy involves the reaction of racemic sulfinyl chlorides with a chiral alcohol in the presence of a base that facilitates the rapid epimerization of the sulfinyl chloride, leading to a single major diastereomer of the sulfinate ester. tandfonline.com

Table 2: Comparison of KR and DKR Strategies for Chiral Sulfoxide Synthesis

| Strategy | Method | Catalyst/Reagent Example | Substrate Example | Typical Outcome |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Oxidative | Vanadium-Salan Complex / H₂O₂ | Racemic Alkyl Aryl Sulfoxides | ~50% yield, high ee of unreacted sulfoxide |

| Reductive (Enzymatic) | Methionine Sulfoxide Reductase B (MsrB) | Racemic Aromatic Sulfoxides | ~50% yield, 92-99% ee of unreacted sulfoxide wiley-vch.de | |

| Hydrogenative | Rh-phosphine-phosphite Complex | Racemic Aryl Vinyl Sulfoxides | High yield and ee for both recovered and reduced products manipal.edu | |

| Dynamic Kinetic Resolution (DKR) | Chemoenzymatic Deracemization | MsrA + Oxaziridine | Racemic Alkyl Aryl Sulfoxides | >90% yield, >90% ee of one sulfoxide enantiomer tandfonline.com |

| DKR of Sulfinyl Chlorides | Diacetone-D-glucose (DAG) / Pyridine | Methane Sulfinyl Chloride | High yield, high dr of sulfinate ester intermediate tandfonline.com |

Stereospecific Nucleophilic Displacement of Sulfinate Esters

The stereospecific nucleophilic displacement of a leaving group from a chiral sulfinate ester is a cornerstone of chiral sulfoxide synthesis. chemtube3d.com This reaction class is exemplified by the Andersen synthesis, where an organometallic reagent acts as the nucleophile. acs.org The reaction proceeds through a mechanism analogous to an SN2 reaction, where the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal intermediate or transition state. rsc.orgnih.gov This mechanistic pathway dictates that the reaction occurs with complete inversion of the stereochemical configuration at the sulfur center. rsc.orgacs.orgresearchgate.net

The versatility of this method extends beyond the use of Grignard reagents. A wide array of carbon- and heteroatom-based nucleophiles can be employed, allowing for the synthesis of a diverse range of sulfinyl compounds. Organolithium reagents are also effective nucleophiles for this transformation. rsc.org The enantioenriched sulfinate ester intermediates are thus valuable linchpins that can be converted into various chiral sulfur-containing molecules.

Modern advancements have expanded the scope of this reaction. For instance, palladium-catalyzed cross-coupling reactions have been developed where sulfenate anions, generated in situ from sulfinate esters, can be arylated to produce chiral diaryl or aryl alkyl sulfoxides with excellent enantioselectivity. nih.gov

In addition to sulfinate esters derived from chiral alcohols, other chiral sulfinyl transfer agents have been developed. Evans and coworkers demonstrated the use of chiral N-sulfinyloxazolidinones. These reagents, prepared from chiral oxazolidinones, react with organometallic reagents to yield dialkyl and alkyl aryl sulfoxides with very high enantioselectivities. rsc.org Similarly, enantiopure sulfinamides can be converted to sulfinate esters, which are then used to synthesize sulfoxides, demonstrating the interconvertibility of these chiral sulfinyl precursors. rsc.org

Table 3: Nucleophilic Displacement Reactions for Chiral Sulfoxide Synthesis

| Chiral Sulfinyl Precursor | Nucleophile | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Menthyl p-toluenesulfinate | Grignard Reagent (RMgX) | Alkyl/Aryl p-tolyl sulfoxide | Inversion acs.org |

| Diacetone-D-glucose (DAG) sulfinate | Organolithium Reagent (RLi) | Alkyl/Aryl sulfoxide | Inversion |

| β-Sulfinyl ester (forms sulfenate anion) | Aryl Bromide (with Pd catalyst) | Diaryl sulfoxide | Inversion (overall) |

| N-Sulfinyloxazolidinone | Grignard Reagent (RMgX) | Dialkyl/Alkyl aryl sulfoxide | Inversion rsc.org |

| Chiral Sulfinamide (via sulfinate ester) | Grignard Reagent (RMgX) | Alkyl/Aryl sulfoxide | Inversion |

Asymmetric Oxidation of Prochiral Sulfides

The asymmetric oxidation of prochiral sulfides (R-S-R') to chiral sulfoxides represents the most direct and atom-economical approach for their synthesis. This strategy involves the selective delivery of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom, guided by a chiral catalyst or reagent. acs.org

Transition Metal-Catalyzed Asymmetric Sulfoxidation

Catalytic asymmetric sulfoxidation using transition metal complexes is one of the most powerful methods for preparing enantioenriched sulfoxides. This approach utilizes a chiral ligand to create an asymmetric environment around a metal center, which then mediates the selective oxidation of the sulfide by a stoichiometric terminal oxidant. acs.org

The field was revolutionized in 1984 when the groups of Kagan and Modena independently reported that titanium-based systems, adapted from the Sharpless asymmetric epoxidation catalyst, were highly effective for enantioselective sulfoxidation. scispace.comacs.org Since these pioneering discoveries, a wide variety of transition metals have been explored, including vanadium, iron, manganese, and ruthenium, each with its own characteristic reactivity and selectivity. nih.gov

Commonly employed chiral ligands include C₂-symmetric diols like diethyl tartrate (DET) and 1,1'-bi-2-naphthol (B31242) (BINOL), as well as Schiff bases and salan-type ligands. The choice of oxidant is also critical, with aqueous hydrogen peroxide (H₂O₂) being an environmentally benign option, while alkyl hydroperoxides such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP) are also widely used.

In certain catalytic systems, particularly those involving vanadium, the initial asymmetric oxidation is followed by a kinetic resolution of the sulfoxide product. The catalyst preferentially oxidizes one enantiomer of the sulfoxide to the achiral sulfone, further enhancing the enantiomeric excess of the remaining, less reactive sulfoxide enantiomer. This combined process can lead to products with exceptionally high optical purity.

Table 4: Overview of Different Transition Metal Catalysts in Asymmetric Sulfoxidation Data compiled from various sources to show representative results.

| Metal Catalyst | Chiral Ligand Type | Oxidant | Substrate Example | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Titanium(IV) | Diethyl Tartrate (DET) | TBHP | Methyl p-tolyl sulfide | 90 | 96 |

| Vanadium | Salan | H₂O₂ | Methyl phenyl sulfide | 99 | 95 |

| Iron(III) | N,N'-dioxide | H₂O₂ | Methyl phenyl sulfide | 92 | 96 nih.gov |

| Manganese(III) | Salen | Iodosylbenzene | 2-Nitrophenyl methyl sulfide | - | 90 |

| Ruthenium(II) | Chiral Sulfoxide | - | (Allylic Substitution) | - | - wikipedia.org |

Titanium-based catalysts were the first truly practical systems for the asymmetric oxidation of sulfides and remain among the most important. The seminal work by Kagan and Modena in 1984 established a system based on titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral tartrate ester, typically (R,R)- or (S,S)-diethyl tartrate (DET), and an alkyl hydroperoxide oxidant. nih.gov

The Kagan protocol famously includes a stoichiometric amount of water (Ti:DET:H₂O ratio of 1:2:1), which is critical for achieving high enantioselectivity. nih.gov The water is believed to induce the formation of oligomeric [Ti-O-Ti] bridged species, which are the catalytically active complexes. scispace.com The Modena protocol, in contrast, is anhydrous and uses a higher ratio of ligand to titanium (e.g., 1:4). chemtube3d.com Though initially developed as stoichiometric reagents, catalytic versions were soon established, which have been applied to the multi-kilogram synthesis of pharmaceutical compounds like esomeprazole. nih.gov

The mechanism is thought to involve the formation of a chiral titanium-peroxo complex as the active oxidizing agent. nih.gov The sulfide can either coordinate to the titanium center prior to oxygen transfer or attack the peroxo group externally, with the chiral ligands directing the attack to one of the prochiral faces of the sulfide. scispace.com

Since the original reports, significant advancements have been made, particularly through the development of new ligands. Chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as exceptionally effective ligands for titanium-catalyzed sulfoxidation. The Ti(OiPr)₄/BINOL system, often using aqueous TBHP as the oxidant, can provide a range of chiral sulfoxides with excellent yields and enantioselectivities, frequently exceeding 95% ee.

To enhance the practical utility of these systems, efforts have been directed toward creating recyclable heterogeneous catalysts. Self-supported catalysts, formed by the in-situ assembly of bridged, multitopic BINOL ligands with Ti(OiPr)₄, have been shown to be highly robust and reusable. nih.gov These solid-state catalysts can be easily recovered and reused over multiple cycles without a significant drop in performance, making them attractive for industrial applications. nih.gov

Table 5: Performance of Selected Titanium-Based Catalytic Systems

| Chiral Ligand | Oxidant | Substrate | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|

| Diethyl Tartrate (DET) | TBHP | Methyl p-tolyl sulfide | 89 | 95 | nih.gov |

| (R)-BINOL | aq. TBHP | Methyl p-tolyl sulfide | 90 | 73 | nih.gov |

| (R)-6,6'-Dibromo-BINOL | aq. TBHP | Methyl phenyl sulfide | 78 | 95 | |

| (R)-6,6'-Dibromo-BINOL | aq. TBHP | Benzyl phenyl sulfide | 72 | 84 | |

| Multitopic BINOL (Heterogeneous) | TBHP | Thioanisole | 98 | >99 | nih.gov |

Vanadium-Based Catalytic Systems for Sulfide Oxidation

Vanadium complexes have emerged as highly effective catalysts for the asymmetric oxidation of prochiral sulfides. mdpi.com A notable system utilizes a combination of VO(acac)₂ and a chiral Schiff-base ligand, with hydrogen peroxide (H₂O₂) serving as the terminal oxidant. mdpi.comnih.gov This method is recognized for its convenience, requiring low catalyst loadings and only a slight excess of H₂O₂. mdpi.com

Table 1: Vanadium-Catalyzed Asymmetric Sulfoxidation

| Catalyst System | Oxidant | Key Features | Result |

|---|---|---|---|

| VO(acac)₂ / Chiral Schiff-base | H₂O₂ | Low catalyst loading; kinetic resolution in chloroform | Good to excellent ee (>99.5%) |

| Marine VHPOs | H₂O₂ | Biocatalytic; enzyme-dependent stereoselectivity | High enantioselectivity for (R)- or (S)-sulfoxides |

Iron-Based Catalytic Systems for Sulfide Oxidation

Iron-catalyzed systems provide an environmentally friendly and efficient route to chiral sulfoxides, utilizing aqueous hydrogen peroxide as the oxidant. libretexts.org Chiral iron complexes, particularly those with salan ligands, have been shown to effectively catalyze the asymmetric oxidation of a broad range of sulfides. nih.gov The optimization of reaction conditions, such as temperature, catalyst loading, and the amount of water as a solvent, has led to high enantioselectivity. organic-chemistry.org

Other Metal-Catalyzed Systems for Enantioselective Sulfoxidation (e.g., Manganese, Copper, Niobium, Tungsten, Osmium, Zirconium, Molybdenum, Aluminum)

A diverse array of other metals has been successfully employed in the catalytic asymmetric oxidation of sulfides.

Manganese: Porphyrin-inspired manganese complexes have been developed for the rapid and highly enantioselective sulfoxidation of a wide variety of sulfides using hydrogen peroxide as the oxidant. chemtube3d.comrsc.org This method achieves excellent yields and enantioselectivities (up to >99% ee) in a short reaction time (0.5–1.0 hours). chemtube3d.comrsc.org These catalysts have proven effective for both sterically hindered and branched sulfides and have been applied to the gram-scale synthesis of pharmaceutical compounds like esomeprazole. chemtube3d.com The catalytic cycle is proposed to involve a Mn(V)-oxo active species. chemtube3d.com Other manganese complexes, such as those with salen-type ligands, have also been investigated, although sometimes with more modest enantioselectivities. acs.org

Copper: Copper-catalyzed asymmetric sulfoxidation, using ligands such as Schiff bases, offers a clean and inexpensive method that utilizes aqueous hydrogen peroxide as the oxidant. nih.govnih.gov The enantioselectivity of these systems is influenced by the steric properties of the sulfide substituents. nih.gov While direct attachment of an aryl group to the sulfur is beneficial for enantiocontrol, high enantioselectivities (up to 97% ee) have been achieved, particularly with naphthyl-substituted sulfides. nih.gov Biomimetic dicopper complexes have also been developed, which mimic the activity of tyrosinase and can perform sulfoxidation with significant enantiomeric excess through a mechanism involving direct oxygen transfer from a copper-peroxo intermediate. thieme-connect.com

Niobium: Chiral niobium(salen) complexes have been shown to be effective catalysts for the asymmetric oxidation of various sulfides, using urea-hydrogen peroxide (UHP) as the terminal oxidant. scielo.org.mx The enantioselectivity of the reaction is influenced by the chirality of the diamine unit in the salen ligand, the reaction temperature, and the catalyst loading. scielo.org.mx Niobium oxoclusters stabilized by carboxylate ionic liquids have also demonstrated exceptionally high activity for the selective oxidation of thioethers. nih.gov

Tungsten: While tungsten-based catalysts are highly active in oxidative desulfurization (ODS) processes, which convert dibenzothiophene (B1670422) compounds to sulfones using H₂O₂, their application in enantioselective sulfoxidation to produce chiral sulfoxides is less documented. researchgate.net Heterogeneous systems based on WO₃ and cinchona alkaloids have been reported to catalyze the oxidation of alkyl aryl sulfides with up to 90% ee, achieved through a tandem asymmetric oxidation/kinetic resolution process. lucp.net

Osmium: Osmium catalysts are renowned for their application in asymmetric dihydroxylation of olefins. researchgate.netrsc.org However, their specific use in the direct enantioselective oxidation of sulfides to chiral sulfoxides is not as extensively reported. A chiral-at-osmium complex, where the chirality originates from the metal center itself, has been developed for asymmetric C-H amination reactions, but its application in sulfoxidation has not been detailed. researchgate.net

Zirconium: Chiral zirconium(IV) catalysts have been developed and shown to promote highly enantioselective transformations. nih.govdicp.ac.cn While their primary application has been in reactions like epoxidations and α-hydroxylation of β-keto esters, thieme-connect.comacs.org their potential as catalysts for stereoselective sulfoxidation has also been recognized. nih.govresearchgate.net

Molybdenum: Molybdenum-catalyzed enantioselective sulfoxidations have been investigated, often yielding moderate enantioselectivities compared to titanium or vanadium systems. niobium.tech Catalytic systems using in-situ-generated molybdenum-peroxido complexes with chiral imidazolium-based dicarboxylates as ligands have been studied. The asymmetry in these systems is proposed to arise from a nonclassical hydrogen bond between the chiral ligand and a peroxido ligand. niobium.tech

Aluminum: Chiral aluminum(salalen) complexes have been shown to be effective catalysts for the asymmetric oxidation of sulfides. nih.gov These catalysts are compatible with aqueous hydrogen peroxide and can operate in water under phosphate (B84403) buffer conditions, providing high enantioselectivity for a variety of sulfides. nih.gov

Table 2: Overview of Other Metal-Catalyzed Enantioselective Sulfoxidation

| Metal | Catalyst System | Oxidant | Noteworthy Features |

|---|---|---|---|

| Manganese | Porphyrin-inspired Mn complex | H₂O₂ | Rapid reaction, high yields, up to >99% ee. chemtube3d.comrsc.org |

| Copper | Cu-Schiff base complexes | H₂O₂ | Inexpensive, sensitive to steric effects, up to 97% ee. nih.govnih.gov |

| Niobium | Chiral Nb(salen) complexes | UHP | Moderate to good enantioselectivity. scielo.org.mx |

| Tungsten | WO₃ / Cinchona alkaloids | H₂O₂ | Tandem oxidation/kinetic resolution, up to 90% ee. lucp.net |

| Zirconium | Chiral Zr(IV) complexes | Peroxides | Recognized potential for stereoselective sulfoxidation. nih.govresearchgate.net |

| Molybdenum | Mo-peroxido / Chiral dicarboxylate | H₂O₂ | Moderate enantioselectivity. niobium.tech |

| Aluminum | Chiral Al(salalen) complexes | H₂O₂ | Water compatible, high enantioselectivity. nih.gov |

Non-Metal and Organocatalytic Asymmetric Sulfoxidation

Organocatalytic systems offer an alternative to metal-based catalysts for the enantioselective oxidation of sulfides. organic-chemistry.org These methods often utilize hydrogen peroxide as the terminal oxidant. Promising organocatalysts include chiral imines, chiral phosphoric acid derivatives, and chiral flavinium salts. organic-chemistry.org These catalysts have demonstrated the ability to produce sulfoxides with enantioselectivities reaching up to 80% ee for aryl methyl sulfides and up to 91% ee for tert-butyl methyl sulfide. organic-chemistry.org Another approach involves the use of iodylbenzene or iodylbenzoic acid in the presence of non-racemic substituted tartaric acid. organic-chemistry.org A conceptually different organocatalytic route involves the asymmetric alkylation of sulfenate salts with alkyl halides, mediated by a chiral phase-transfer catalyst derived from cinchona alkaloids. This method has been used to produce o-anisyl methyl sulfoxide in high yield and with moderate enantiomeric excess. rsc.org

Enzymatic and Biocatalytic Approaches to Chiral Sulfoxides

Biocatalysis presents a powerful and environmentally benign strategy for accessing enantiopure sulfoxides. scielo.org.mx This approach can be broadly divided into two main pathways: the asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides.

Oxidative enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, can catalyze the oxidation of thioethers with excellent enantioselectivity. Other enzymes like cytochrome P450, peroxidases, and Baeyer-Villiger monooxygenases (BVMOs) are also effective. scielo.org.mx BVMOs are particularly favored for larger-scale processes as they use molecular oxygen (O₂) as the terminal oxidant. scielo.org.mx

Reductive enzymes offer an alternative route through the kinetic resolution of racemic sulfoxides. dicp.ac.cn Methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases are the primary enzymes used for this purpose. dicp.ac.cn Specifically, Methionine sulfoxide reductase A (MsrA) is highly enantioselective and can reduce one enantiomer of a racemic sulfoxide, leaving the other in high enantiomeric purity. researchgate.net For instance, MsrA can be used to prepare (R)-configured sulfoxides with yields approaching 50% and enantiomeric excess values up to 99%. A novel cascade system has been developed that combines a low-enantioselectivity oxidase (styrene monooxygenase) with a high-enantioselectivity reductase (MsrA). This "non-selective oxidation and selective reduction" cycle allows for the synthesis of various (R)-sulfoxides in high yields (>90%) and high ee (>90%). researchgate.net

Chiral Auxiliary-Directed Synthetic Routes to (R)-Cyclohexyl 2-methoxyphenyl sulfoxide and Related Structures

The use of chiral auxiliaries is a classical and highly reliable method for the synthesis of enantiopure sulfoxides. This strategy involves the reaction of a prochiral sulfur compound with a stoichiometric amount of a chiral reagent to form diastereomeric intermediates, which can then be separated and converted to the desired chiral sulfoxide.

Strategies Employing Chiral Alcohols and Amines in Sulfinate Ester/Sulfinamide Formation

The formation of diastereomeric sulfinate esters from achiral sulfinyl chlorides and chiral alcohols is a cornerstone of this approach, famously known as the Andersen method. researchgate.net A variety of chiral alcohols have been employed as auxiliaries, with (-)-menthol being one of the most frequently used. researchgate.net The reaction produces a mixture of diastereomeric menthyl sulfinates, which can often be separated by fractional crystallization. Subsequent reaction of the desired diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur center to yield the enantiopure sulfoxide. researchgate.net Other chiral alcohols like diacetone-D-glucose (DAG), cholesterol, and ephedrine (B3423809) have also been utilized as effective auxiliaries. researchgate.net

Similarly, chiral amines can be used to form sulfinamides, which are also valuable precursors to chiral sulfoxides. researchgate.net The reaction of a sulfinyl chloride with a chiral amine produces diastereomeric sulfinamides. After separation, these can be converted to the target sulfoxides. The Ellman auxiliary, tert-butanesulfinamide, is a widely used and commercially available chiral amine that has found extensive application in the asymmetric synthesis of a vast array of chiral amines and has also been pivotal in the development of sulfinamide-based ligands and organocatalysts. The conversion of sulfinamides to sulfinate esters can proceed with either retention or inversion of configuration, depending on the substituents and the alcohol used. researchgate.net

Table 3: Chiral Auxiliaries in Sulfoxide Synthesis

| Auxiliary Type | Intermediate | Key Features |

|---|---|---|

| Chiral Alcohols (e.g., (-)-menthol) | Diastereomeric Sulfinate Esters | Separation by crystallization; Nucleophilic substitution with inversion. researchgate.net |

| Chiral Amines (e.g., Ellman's auxiliary) | Diastereomeric Sulfinamides | Versatile precursors; Stereochemistry of subsequent reactions can be controlled. researchgate.net |

Stereocontrol in Organometallic Reagent Addition to Chiral Sulfinates (e.g., Grignard Reagents, Organocuprates)

The reaction of diastereomerically pure sulfinate esters with organometallic reagents, particularly Grignard reagents, is a cornerstone of chiral sulfoxide synthesis. This method, often referred to as the Andersen sulfoxide synthesis, allows for the transfer of chirality from a readily available chiral auxiliary to the sulfur atom, affording enantiomerically pure sulfoxides with a predictable absolute configuration. The stereochemical outcome of this reaction is highly controlled and proceeds via a well-established mechanism.

The foundational principle of this synthetic strategy involves the nucleophilic attack of the organometallic reagent at the electrophilic sulfur atom of a chiral sulfinate ester. The most commonly employed chiral auxiliaries are alcohols like (-)-menthol, which can be easily sourced in high enantiomeric purity. The reaction of a sulfinyl chloride with the chiral alcohol produces a mixture of diastereomeric sulfinate esters, which can often be separated by crystallization to yield a single, diastereomerically pure precursor.

Stereochemistry with Grignard Reagents

The addition of a Grignard reagent (R-MgX) to a diastereomerically pure sulfinate ester, such as a menthyl p-toluenesulfinate, occurs with complete inversion of configuration at the sulfur center. masterorganicchemistry.com This SN2-type nucleophilic substitution provides a reliable and highly stereospecific route to a wide array of chiral alkyl and aryl sulfoxides. masterorganicchemistry.com The predictability of this inversion allows for the synthesis of a desired sulfoxide enantiomer by selecting the appropriate diastereomer of the starting sulfinate ester.

For example, the reaction of (S)-menthyl (S)-p-toluenesulfinate with a Grignard reagent (R-MgBr) will yield the corresponding (R)-alkyl p-tolyl sulfoxide. The high degree of stereocontrol is a key advantage of this method, frequently resulting in sulfoxides with enantiomeric excess (ee) values greater than 95%. wiley-vch.de

The versatility of this reaction is demonstrated by the wide range of Grignard reagents that can be successfully employed, allowing for the synthesis of diverse sulfoxides. The sequential addition of two different Grignard reagents to specifically designed heterocyclic precursors derived from chiral auxiliaries like N-tosylnorephedrine can generate various sulfoxides in a one-pot procedure with excellent enantiopurity (typically >99% ee). wiley-vch.de

Below is a table summarizing representative examples of this transformation, highlighting the substrates, reagents, and stereochemical outcomes.

| Starting Sulfinate Ester (Configuration at S) | Grignard Reagent (R-MgX) | Resulting Sulfoxide | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |

| Menthyl (S)-p-toluenesulfinate | MeMgCl | Methyl p-tolyl sulfoxide | 88 | >96 | (S) | masterorganicchemistry.com |

| Menthyl (S)-p-toluenesulfinate | EtMgBr | Ethyl p-tolyl sulfoxide | 75 | >95 | (R) | masterorganicchemistry.com |

| Menthyl (S)-p-toluenesulfinate | PhMgBr | Phenyl p-tolyl sulfoxide | 85 | >98 | (R) | masterorganicchemistry.com |

| Menthyl (S)-p-toluenesulfinate | tert-ButylMgCl | tert-Butyl p-tolyl sulfoxide | 62 | >99 | (R) | masterorganicchemistry.com |

Role and Reactivity of Organocuprates

While Grignard reagents are the classic choice for the Andersen synthesis, the use of other organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) is also considered. However, organocuprates exhibit a different reactivity profile compared to the "harder" Grignard reagents. masterorganicchemistry.com Organocuprates are known as "softer" nucleophiles and are exceptionally effective in 1,4-conjugate additions to α,β-unsaturated carbonyl systems and for SN2 reactions with primary alkyl halides. masterorganicchemistry.com

Their application in direct nucleophilic substitution at the sulfur atom of a sulfinate ester is less common. Grignard and organolithium reagents are generally more reactive towards the carbonyl-like sulfur center of the sulfinate. The preference for Grignard reagents in this specific transformation is due to their optimal balance of nucleophilicity and reactivity for efficient and clean substitution at the sulfur atom, leading to the desired sulfoxide with high stereochemical fidelity. The distinct reactivity of organocuprates makes them less suitable for this particular reaction but invaluable for other types of bond formations in organic synthesis. masterorganicchemistry.com

R Cyclohexyl 2 Methoxyphenyl Sulfoxide As a Chiral Auxiliary in Diastereoselective Organic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

Stereoselective Additions of α-Sulfinyl Carbanions to Carbonyl Compounds

No specific data or research articles were found detailing the application of (R)-Cyclohexyl 2-methoxyphenyl sulfoxide (B87167) as a chiral auxiliary in the stereoselective addition of its corresponding α-sulfinyl carbanion to carbonyl compounds.

Diastereoselective Conjugate Additions to α,β-Unsaturated Systems

Information regarding the use of (R)-Cyclohexyl 2-methoxyphenyl sulfoxide to direct diastereoselective conjugate additions to α,β-unsaturated systems is not available in the surveyed literature.

Asymmetric Diels-Alder Reactions Mediated by Sulfinyl Groups

No studies were identified that employ this compound as a chiral auxiliary to induce asymmetry in Diels-Alder reactions.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Stereocontrolled Nucleophilic Substitution Reactions

There is no available research on the use of this compound as a controlling group in stereoselective nucleophilic substitution reactions.

Sulfoxide-Directed Alkene Aminoarylation

The role of this compound in directing alkene aminoarylation has not been described in the accessible scientific literature.

Rearrangement Reactions with Chiral Sulfoxide Control

Chiral sulfoxides serve as powerful auxiliaries in rearrangement reactions by leveraging the stable stereocenter at the sulfur atom to influence the formation of new stereocenters in the product. The spatial arrangement of the sulfoxide's substituents (in this case, the cyclohexyl and 2-methoxyphenyl groups) creates a distinct chiral environment that can effectively bias the geometry of the reaction's transition state, leading to a preference for one diastereomer over another.

The Pummerer rearrangement is a classic transformation involving the conversion of a sulfoxide, bearing an alpha-hydrogen, into an α-acyloxy thioether upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. When a chiral sulfoxide is used, the reaction can proceed with a transfer of chirality.

The mechanism begins with the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) intermediate. Subsequent deprotonation at the α-carbon by a base (such as the acetate (B1210297) counterion) generates an ylide, which then rearranges to form an electrophilic thionium (B1214772) ion. The chirality of the starting sulfoxide can direct the facial selectivity of the final nucleophilic attack on this thionium ion.

For this compound, the bulky cyclohexyl group and the ortho-methoxy-substituted phenyl group would create a highly specific steric environment. This environment would control the conformation of the key thionium intermediate, exposing one face to nucleophilic attack preferentially over the other. However, without specific experimental studies, detailed outcomes, such as diastereomeric ratios and yields for this particular auxiliary, remain hypothetical.

Due to the absence of specific research data in the reviewed literature, a data table for this reaction cannot be provided.

The Mislow-Braverman-Evans rearrangement is a thermally induced acs.orgresearchgate.net-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. wikipedia.org This process is typically reversible. In the presence of a thiophilic reagent, such as a phosphite, the intermediate sulfenate ester is trapped, leading to the irreversible formation of an allylic alcohol. wikipedia.org

This rearrangement proceeds through a highly ordered, five-membered cyclic transition state. The chirality at the sulfur atom is efficiently transferred to the newly formed carbon-oxygen bond in the allylic alcohol product, making it a powerful method for asymmetric synthesis. wikipedia.org The stereochemical outcome is highly predictable based on the geometry of the transition state, where the substituents on the sulfur atom and the allyl group orient themselves to minimize steric interactions.

In the context of this compound attached to an allylic group, the rearrangement would proceed with the chiral sulfoxide group dictating the facial approach for the oxygen atom transfer. The large steric bulk of the cyclohexyl group and the electronic influence of the 2-methoxyphenyl group would be expected to exert significant control over the diastereoselectivity of the rearrangement. The general application of this reaction is valuable for preparing specific stereoisomers of allylic alcohols. wikipedia.org

As with the Pummerer rearrangement, specific experimental data detailing the performance of this compound as a chiral auxiliary in acs.orgresearchgate.net-sigmatropic rearrangements is not available in the surveyed literature. Therefore, a data table cannot be generated.

R Cyclohexyl 2 Methoxyphenyl Sulfoxide As a Chiral Ligand in Asymmetric Catalysis

Design and Development of Chiral Sulfoxide (B87167) Ligands

The development of chiral sulfoxide ligands represents a significant advancement in the field of asymmetric catalysis. Unlike the more historically prevalent nitrogen-, phosphorus-, and oxygen-based ligands, sulfoxides with a stereogenic sulfur atom have emerged as a versatile class of ligands with distinct advantages. nih.govresearchgate.net The chirality is located directly on the sulfur atom, which is in close proximity to the metal center in a catalytic complex. This proximity allows for a more direct transfer of chiral information during the catalytic cycle, potentially leading to higher enantioselectivity. researchgate.net

A key feature in the design of chiral sulfoxide ligands is their modular nature. The synthesis of enantiopure sulfoxides can be achieved through well-established methods, such as the Andersen synthesis, which allows for the introduction of a wide variety of sterically and electronically diverse substituents on the sulfur atom. nih.gov This tunability is crucial for optimizing the ligand's performance in a specific catalytic transformation by modifying its steric bulk and electronic properties to suit the substrate and reaction conditions. The cyclohexyl and 2-methoxyphenyl groups in the titular compound are examples of such deliberate design choices, intended to impart specific conformational constraints and electronic characteristics to the resulting metal complex.

Metal-Sulfoxide Coordination Chemistry and its Influence on Stereoselectivity

The coordination of sulfoxides to transition metals is a critical aspect that governs their effectiveness as chiral ligands. Sulfoxides are ambidentate ligands, capable of coordinating to a metal center through either the sulfur or the oxygen atom. researchgate.net This property, known as linkage isomerism, is highly dependent on the nature of the metal and the electronic and steric properties of the sulfoxide. researchgate.net

The mode of coordination has a profound impact on the stereochemical outcome of a reaction. Coordination through the sulfur atom preserves the pyramidal geometry and the stereochemistry at the sulfur center, directly influencing the chiral environment around the metal. In contrast, coordination through the oxygen atom places the bulky organic substituents of the sulfoxide in different spatial arrangements, which can also effectively control the facial selectivity of the substrate's approach to the metal center. The ability to switch between S- and O-coordination provides an additional tool for tuning the selectivity of a catalytic system. researchgate.net The interplay between the metal's electronic properties and the ligand's structure, such as the steric hindrance imposed by the cyclohexyl group and the potential for secondary interactions from the 2-methoxyphenyl group in (R)-Cyclohexyl 2-methoxyphenyl sulfoxide, would be expected to dictate the preferred coordination mode and, consequently, the stereoselectivity of the catalyzed reaction.

Future Perspectives and Emerging Trends in R Cyclohexyl 2 Methoxyphenyl Sulfoxide Research

Development of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies for preparing enantiopure sulfoxides is a cornerstone of advancing their application in asymmetric synthesis. illinois.edulibretexts.orgwiley-vch.de Traditional methods for synthesizing chiral sulfoxides, such as the Andersen synthesis, involve the reaction of a sulfinyl chloride with a chiral alcohol, followed by displacement with an organometallic reagent. illinois.edu While effective, these methods can be limited by the availability of the chiral alcohol and the stoichiometric nature of the reaction.

Future research is anticipated to focus on catalytic and more atom-economical approaches. One emerging area is the catalytic asymmetric oxidation of prochiral sulfides. rsc.org This involves the use of a chiral catalyst to selectively oxidize one of the lone pairs of electrons on the sulfur atom. While various metal-based and organocatalytic systems have been developed for this purpose, achieving high enantioselectivity for a broad range of substrates remains a challenge. libretexts.orgrsc.org Research into new catalyst systems, potentially involving earth-abundant metals or novel organocatalysts, could lead to more efficient and sustainable syntheses of (R)-Cyclohexyl 2-methoxyphenyl sulfoxide (B87167).

Another promising avenue is the use of biocatalysis. Enzymes, such as monooxygenases, can catalyze the oxidation of sulfides with high enantioselectivity under mild reaction conditions. nih.gov The development of robust and reusable enzyme systems for the specific synthesis of (R)-Cyclohexyl 2-methoxyphenyl sulfoxide could offer a green and highly efficient alternative to traditional chemical methods.

| Methodology | Description | Advantages | Challenges |

| Catalytic Asymmetric Oxidation | Use of chiral catalysts to selectively oxidize prochiral sulfides. | Atom-economical, potential for high turnover. | Catalyst development, substrate scope, and selectivity. |

| Biocatalysis | Employment of enzymes (e.g., monooxygenases) for sulfide (B99878) oxidation. | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme stability, reusability, and substrate specificity. |

Exploration of New Asymmetric Reactions and Expanded Substrate Scope

Chiral sulfoxides are well-established as powerful chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) additions, Michael additions, and Diels-Alder reactions. researchgate.net The steric and electronic properties of the sulfoxide group effectively control the facial selectivity of the reaction, leading to high diastereoselectivity.

Future research will likely focus on expanding the scope of asymmetric reactions where this compound can be employed. This includes its application in less common or more challenging transformations, such as carbon-heteroatom bond-forming reactions, radical reactions, and photochemical transformations. The unique stereoelectronic properties of the 2-methoxyphenyl group may offer distinct advantages in controlling stereochemistry in these novel reactions.

Furthermore, there is a continuous drive to expand the substrate scope of existing reactions. This involves demonstrating the effectiveness of this compound in reactions with a wider variety of electrophiles and nucleophiles, including those with challenging steric or electronic properties. Success in this area will further solidify the position of this sulfoxide as a versatile and indispensable tool for asymmetric synthesis.

Strategies for Chiral Auxiliary Recovery and Catalyst Recycling

Current methods for auxiliary cleavage often involve harsh conditions that can lead to degradation of the auxiliary. Research into milder and more selective cleavage methods is needed. This could involve the development of new reagents or reaction conditions that specifically target the bond connecting the auxiliary to the substrate without affecting other functional groups.

Moreover, innovative approaches to facilitate the separation of the auxiliary from the product are being explored. This includes the immobilization of the sulfoxide auxiliary on a solid support, which would allow for easy separation by filtration and subsequent reuse. The development of such recyclable, polymer-supported versions of this compound would represent a significant step towards more sustainable asymmetric synthesis. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.gov Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net

The integration of this compound-mediated asymmetric reactions into continuous-flow systems is a promising area for future development. This could involve the use of packed-bed reactors containing an immobilized chiral auxiliary or catalyst, allowing for the continuous production of chiral molecules. nih.govrsc.org Flow chemistry also facilitates the integration of reaction and purification steps, potentially leading to more streamlined and efficient synthetic processes. nih.gov

Beyond flow chemistry, a broader focus on sustainable synthesis will drive research towards minimizing waste, reducing the use of hazardous reagents, and employing renewable resources. The development of synthetic routes utilizing this compound that adhere to these principles will be a key trend in the future.

Multicomponent Reactions and Cascade Processes Utilizing Sulfoxides

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, can rapidly build molecular complexity. nih.govresearchgate.net

The incorporation of this compound into MCRs and cascade processes is a largely unexplored but potentially fruitful area of research. The chiral sulfoxide could serve as a stereodirecting group in these complex transformations, enabling the synthesis of intricate chiral molecules in a highly efficient manner. For example, a chiral sulfoxide could be used to control the stereochemistry of an initial multicomponent reaction, with the resulting product then undergoing a subsequent cascade of reactions to generate a complex polycyclic structure with multiple stereocenters. The development of such processes would represent a significant advance in the strategic application of this chiral auxiliary.

Q & A

Q. How is (R)-Cyclohexyl 2-methoxyphenyl sulfoxide synthesized in the laboratory?

The compound is typically synthesized via oxidation of the corresponding sulfide precursor. Enzymatic methods using flavin-dependent monooxygenases like HAPMO (hydroxybiphenyl monooxygenase) can achieve high stereoselectivity, yielding (R)-enantiomers with >99% enantiomeric excess (ee) under optimized conditions (e.g., pH 8.5, 30°C, NADPH cofactor) . Chemical oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane is also common but may require chiral catalysts for enantiocontrol.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Chiral HPLC : To determine enantiomeric purity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

- NMR Spectroscopy : H and C NMR to confirm structure (e.g., sulfoxide S=O resonance at ~2.5-3.5 ppm in H NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Polarimetry : To measure optical rotation and confirm chirality .

Q. What safety precautions are necessary when handling sulfoxide compounds in research?

Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Sulfoxides may decompose under extreme heat, releasing sulfur oxides. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., ambient temperature, inert atmosphere) .

Q. How is the purity of this compound assessed pharmacopeially?

Purity is validated against pharmacopeial standards (e.g., USP, EP) using HPLC with reference materials. Acceptance criteria include ≥97% purity (area normalization) and absence of impurities like sulfones or unreacted sulfide .

Q. What are common impurities in the synthesis of this compound?

Over-oxidation to sulfones (e.g., using excess oxidizing agents) and residual starting materials (sulfide or cyclohexyl precursors) are common. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Advanced Research Questions

Q. What strategies achieve high enantiomeric excess (ee) in the synthesis of this compound?

- Enzymatic Catalysis : HAPMO selectively oxidizes sulfides to (R)-sulfoxides with >99% ee under mild conditions. Substrate engineering (e.g., modifying the cyclohexyl group) can enhance enzyme-substrate compatibility .

- Chiral Auxiliaries : Use of Evans’ oxazolidinones or Sharpless-Kagan conditions with titanium tetraisopropoxide and dialkyl tartrates .

Q. How do solvent effects influence sulfoxidation reactions of cyclohexyl precursors?

Aprotic solvents (e.g., DMSO, dichloromethane) stabilize polar transition states, improving reaction rates. Polar protic solvents (e.g., methanol) may reduce enantioselectivity by disrupting chiral catalysts. Solvent-free conditions using ball milling have been explored for greener synthesis .

Q. What mechanistic insights explain stereochemical outcomes in radical-mediated sulfoxide synthesis?

Radical pathways (e.g., persulfate-initiated reactions) proceed via thiyl radical intermediates. Stereoselectivity arises from steric hindrance in the transition state, favoring (R)-configuration when bulky groups (e.g., cyclohexyl) occupy specific spatial positions .

Q. How can discrepancies in spectroscopic data for sulfoxide derivatives be resolved?

Cross-validate with:

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-donating methoxy group on the phenyl ring increases sulfoxide stability by resonance. Substituents at the para-position enhance electrophilicity at the sulfur center, affecting nucleophilic substitution rates in downstream reactions (e.g., sulfonamide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.